molecular formula C31H28N2O2 B5190969 1-[4-(Biphenyl-4-ylcarbonyl)piperazin-1-yl]-2,2-diphenylethanone

1-[4-(Biphenyl-4-ylcarbonyl)piperazin-1-yl]-2,2-diphenylethanone

Cat. No.: B5190969
M. Wt: 460.6 g/mol
InChI Key: FFMRDKBVOUXWFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(Biphenyl-4-ylcarbonyl)piperazin-1-yl]-2,2-diphenylethanone is a complex organic compound with the molecular formula C25H24N2O2 This compound is known for its unique structure, which includes a piperazine ring bonded to a biphenyl group and a diphenylethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Biphenyl-4-ylcarbonyl)piperazin-1-yl]-2,2-diphenylethanone typically involves the reaction of 4-biphenylcarbonyl chloride with piperazine, followed by the introduction of the diphenylethanone group. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the process may require the presence of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Biphenyl-4-ylcarbonyl)piperazin-1-yl]-2,2-diphenylethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-[4-(Biphenyl-4-ylcarbonyl)piperazin-1-yl]-2,2-diphenylethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[4-(Biphenyl-4-ylcarbonyl)piperazin-1-yl]-2,2-diphenylethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-{[1,1′-Biphenyl]-4-carbonyl}piperazin-1-yl)-2-phenylethanone
  • 1-([1,1’-biphenyl]-4-ylcarbonyl)-4-(2-fluorobenzoyl)piperazine

Uniqueness

1-[4-(Biphenyl-4-ylcarbonyl)piperazin-1-yl]-2,2-diphenylethanone stands out due to its unique combination of a piperazine ring, biphenyl group, and diphenylethanone moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2,2-diphenyl-1-[4-(4-phenylbenzoyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H28N2O2/c34-30(28-18-16-25(17-19-28)24-10-4-1-5-11-24)32-20-22-33(23-21-32)31(35)29(26-12-6-2-7-13-26)27-14-8-3-9-15-27/h1-19,29H,20-23H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFMRDKBVOUXWFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.